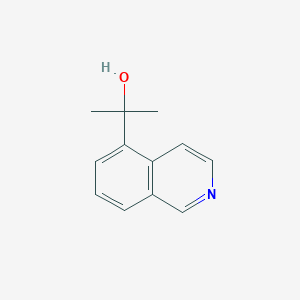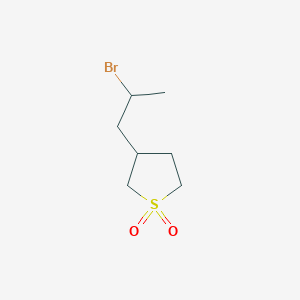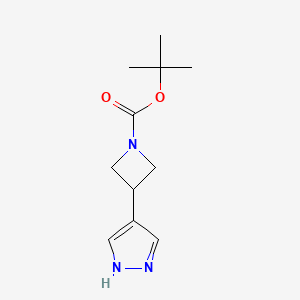![molecular formula C13H15NO B13605965 Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine CAS No. 1048922-65-1](/img/structure/B13605965.png)
Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring substituted with a methylphenyl group and a methylamine group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The compound can be reduced to form different reduced furan derivatives.
Substitution: The methyl group on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like halogens and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols.
Aplicaciones Científicas De Investigación
Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1048922-65-1 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
N-methyl-1-[5-(4-methylphenyl)furan-2-yl]methanamine |
InChI |
InChI=1S/C13H15NO/c1-10-3-5-11(6-4-10)13-8-7-12(15-13)9-14-2/h3-8,14H,9H2,1-2H3 |
Clave InChI |
DYOOYLZDWLIOAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(O2)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




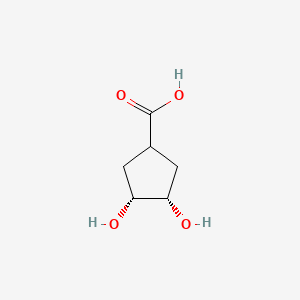
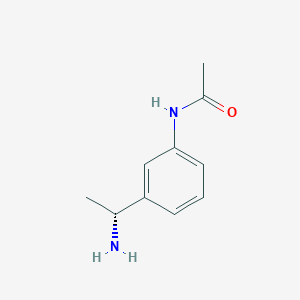
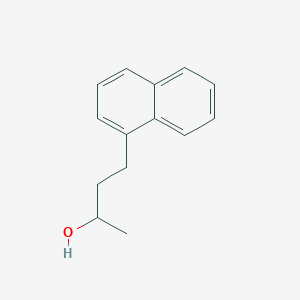

![9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol](/img/structure/B13605916.png)
![dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride](/img/structure/B13605923.png)
